molecular formula C15H16N2O5S B11469127 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Cat. No.: B11469127
M. Wt: 336.4 g/mol
InChI Key: DDEZFFVAMOKNST-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-METHOXYPHENYL)-12-OXAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxazole carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-METHOXYPHENYL)-12-OXAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution or other suitable methods.

    Attachment of the thiolan group: This could be done via nucleophilic substitution or other relevant reactions.

    Final assembly: The final step would involve coupling the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-METHOXYPHENYL)-12-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with higher oxidation states, while reduction could produce more reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or tool for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-METHOXYPHENYL)-12-OXAZOLE-5-CARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Oxazole derivatives: Compounds with similar oxazole rings.

    Carboxamides: Compounds with similar carboxamide functional groups.

    Thiolan derivatives: Compounds with similar thiolan rings.

Uniqueness

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-METHOXYPHENYL)-12-OXAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H16N2O5S

Molecular Weight

336.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C15H16N2O5S/c1-21-12-4-2-10(3-5-12)13-8-14(22-17-13)15(18)16-11-6-7-23(19,20)9-11/h2-5,8,11H,6-7,9H2,1H3,(H,16,18)

InChI Key

DDEZFFVAMOKNST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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